molecular formula C14H24N4OS B6899425 N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide

Cat. No.: B6899425
M. Wt: 296.43 g/mol
InChI Key: YLMVZDQPLARPIK-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, and a thiomorpholine ring attached to a carboxamide group

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS/c1-6-18-11(3)12(10(2)16-18)15-13(19)17-7-8-20-14(4,5)9-17/h6-9H2,1-5H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVZDQPLARPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)N2CCSC(C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of 1-ethyl-3,5-dimethylpyrazole with appropriate reagentsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions might be carried out at lower temperatures under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2-dimethylthiomorpholine-4-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrazole and thiomorpholine rings, along with the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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